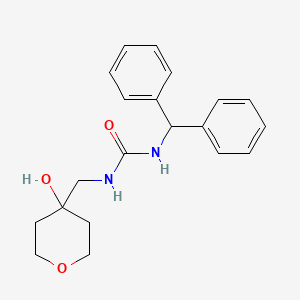
1-benzhydryl-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
In the context of synthesizing urea derivatives, Paper describes a method for preparing 1-alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas through the Curtius reaction, which involves the interaction of carbonyl azides with primary amines. This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Paper provides insight into the molecular structure of urea derivatives through NMR spectroscopy and quantum chemical calculations. It discusses the importance of intramolecular hydrogen bonding in urea derivatives and how substituent effects influence complex formation. This information could be used to infer the molecular structure and behavior of "1-benzhydryl-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea" by considering the potential for hydrogen bonding and electronic effects within the molecule.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of the specific compound . However, Paper discusses the thermolysis of 6-(benzylidenehydrazino)uracil derivatives, which could provide a general understanding of how urea derivatives might behave under thermal conditions. This knowledge could be extrapolated to hypothesize potential reactions for "1-benzhydryl-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea."
Physical and Chemical Properties Analysis
While the papers do not provide specific information on the physical and chemical properties of "1-benzhydryl-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea," they do offer insights into the properties of related compounds. For example, Paper describes the synthesis of N-hydroxyamide-containing heterocycles and their ability to form complexes with iron(III). This suggests that the compound may also have the ability to form complexes with metal ions, depending on the presence of functional groups capable of coordination.
科学的研究の応用
Multicomponent Synthesis Using Urea as a Catalyst
A study by Brahmachari and Banerjee (2014) highlights the use of urea as an eco-friendly organo-catalyst in the one-pot synthesis of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles. This method emphasizes the synthesis of complex molecules through an environmentally benign approach, utilizing readily available materials and mild reaction conditions Facile and One-Pot Access to Diverse and Densely Functionalized 2-Amino-3-cyano-4H-pyrans and Pyran-Annulated Heterocyclic Scaffolds via an Eco-Friendly Multicomponent Reaction at Room Temperature Using Urea as a Novel Organo-Catalyst.
Hydrogel Formation and Anion Tuning
Lloyd and Steed (2011) explored the formation of hydrogels using a urea derivative, demonstrating how the physical properties of these gels, such as morphology and rheology, can be tuned by the identity of the anion. This research provides insights into the development of materials with specific properties for various applications, including drug delivery systems Anion tuning of the rheology, morphology and gelation of a low molecular weight salt hydrogelator.
Synthesis of Antibacterial Compounds
Mulwad and Shirodkar (2002) focused on the synthesis of antibacterial compounds from 4-hydroxycoumarins, incorporating urea and its derivatives in the creation of various benzopyran compounds. This study contributes to the field of medicinal chemistry by providing new avenues for developing antibacterial agents Synthesis of some of the antibacterial compounds from 4-hydroxycoumarins: Part II.
Efficient Catalysis in Organic Synthesis
Azizi et al. (2013) reported on the efficient synthesis of pyran and benzopyran derivatives using deep eutectic solvents catalyzed by urea-choline chloride. This study showcases the potential of using non-traditional solvents and catalysts to enhance the efficiency of organic synthesis processes Efficient deep eutectic solvents catalyzed synthesis of pyran and benzopyran derivatives.
Inhibition of Protein Kinases
Pireddu et al. (2012) identified potent ROCK inhibitors among a new class of 1-benzhydryl-3-(4-pyridylthiazol-2-yl)ureas, demonstrating significant differences in activity based on the stereochemistry of the benzylic center. This research has implications for the development of new therapeutics targeting Rho-associated protein kinases in cancer and other diseases Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2).
将来の方向性
特性
IUPAC Name |
1-benzhydryl-3-[(4-hydroxyoxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-19(21-15-20(24)11-13-25-14-12-20)22-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18,24H,11-15H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZLPWWXLFAJJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzhydryl-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


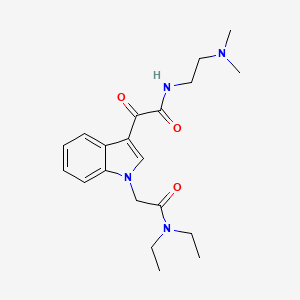
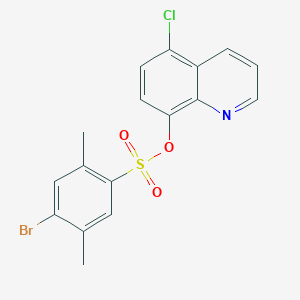

![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid](/img/structure/B3013468.png)
![6-Methoxy-3-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3013469.png)
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B3013470.png)
![2-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B3013472.png)
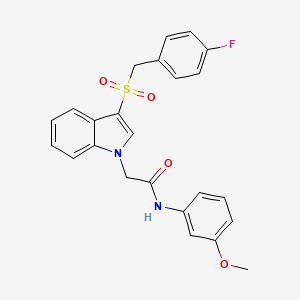
![Tert-butyl 7-[[(2-chloroacetyl)amino]methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate](/img/structure/B3013474.png)
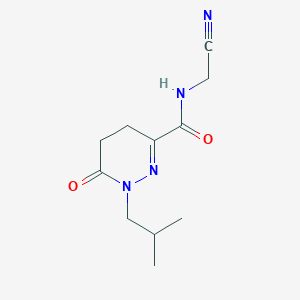
![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B3013476.png)
![N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]prop-2-enamide](/img/structure/B3013479.png)
![4-(Tert-butyl)-2-[4-(tert-butyl)phenyl]-1,3-thiazole](/img/structure/B3013483.png)